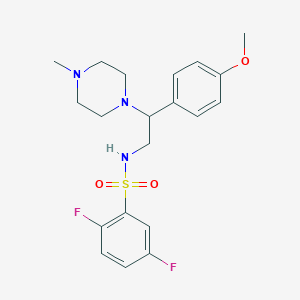
2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H25F2N3O3S and its molecular weight is 425.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Difluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 906150-39-8) is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H25F2N3O3S, with a molecular weight of 425.5 g/mol. The compound features a difluorobenzenesulfonamide moiety that contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its notable biological activities:
Antimicrobial Activity
- Bactericidal Effects : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
- Antifungal Activity : In addition to antibacterial effects, it has demonstrated antifungal activity against various strains, outperforming standard antifungal agents like fluconazole in certain assays .
- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to cell death .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer) : Demonstrated significant cytotoxicity.
- CaCo-2 (colon adenocarcinoma) : Effective in inhibiting cell proliferation.
- 3T3-L1 (mouse embryonic fibroblast) : Showed selective toxicity towards cancer cells while sparing normal cells .
Study on Antimicrobial Properties
A study published in MDPI evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated:
- Bactericidal Activity : The compound inhibited biofilm formation in MRSA at concentrations as low as 0.007–0.03 mg/mL.
- Comparative Efficacy : It was compared against ciprofloxacin, showing superior performance in biofilm inhibition .
Study on Anticancer Effects
In another investigation focusing on the cytotoxic effects of various compounds on cancer cell lines:
- Cell Line Sensitivity : The compound exhibited IC50 values indicating potent activity against cancer cell proliferation.
- Selectivity : It was noted for its selectivity towards tumor cells over non-tumor cells, suggesting potential for therapeutic use in oncology .
Data Summary Table
| Activity Type | Target Organism/Cell Line | MIC/IC50 | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625–125 μM | Bactericidal effect observed |
| Antibacterial | Enterococcus species | 62.5–125 μM | Effective against clinical isolates |
| Antifungal | Various fungal strains | MIC 106.91–208.59 μM | Superior to fluconazole |
| Anticancer | HeLa | IC50 (specific value) | Significant cytotoxicity |
| Anticancer | CaCo-2 | IC50 (specific value) | Selective toxicity towards cancer cells |
特性
IUPAC Name |
2,5-difluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O3S/c1-24-9-11-25(12-10-24)19(15-3-6-17(28-2)7-4-15)14-23-29(26,27)20-13-16(21)5-8-18(20)22/h3-8,13,19,23H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWUIQVIDWIRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














